![molecular formula C34H20F6 B12522049 2,2'-Bis[3-(trifluoromethyl)phenyl]-1,1'-binaphthalene CAS No. 820974-56-9](/img/structure/B12522049.png)
2,2'-Bis[3-(trifluoromethyl)phenyl]-1,1'-binaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Bis[3-(trifluoromethyl)phenyl]-1,1’-binaphthalene is a compound characterized by the presence of trifluoromethyl groups attached to a binaphthalene core. This compound is notable for its unique structural features and the presence of fluorine atoms, which impart distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis[3-(trifluoromethyl)phenyl]-1,1’-binaphthalene typically involves the reaction of 3,5-bis(trifluoromethyl)benzonitrile with suitable reagents under controlled conditions. One common method includes the hydrolysis of benzonitrile with potassium carbonate in the presence of hydrogen peroxide . Another approach involves the reaction of 3,5-bis(trifluoromethyl)benzamide with N,N-dimethyl formamide dimethyl acetal to yield an imine intermediate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
2,2’-Bis[3-(trifluoromethyl)phenyl]-1,1’-binaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the trifluoromethyl groups or other substituents.
Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.
Scientific Research Applications
2,2’-Bis[3-(trifluoromethyl)phenyl]-1,1’-binaphthalene has several scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Medicine: Its potential pharmacological properties are being explored for drug development.
Mechanism of Action
The mechanism by which 2,2’-Bis[3-(trifluoromethyl)phenyl]-1,1’-binaphthalene exerts its effects involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, depending on the context of its application .
Comparison with Similar Compounds
Similar Compounds
- ®-3,3’-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1’-binaphthyl-2,2’-diyl hydrogenphosphate
- 4,4’-Bis(trifluoromethyl)-2,2’-bipyridine
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
Uniqueness
2,2’-Bis[3-(trifluoromethyl)phenyl]-1,1’-binaphthalene is unique due to its binaphthalene core and the specific positioning of trifluoromethyl groups. This structural arrangement imparts distinct electronic and steric properties, making it particularly valuable in asymmetric synthesis and catalysis. Its stability and reactivity also set it apart from other similar compounds.
Properties
CAS No. |
820974-56-9 |
|---|---|
Molecular Formula |
C34H20F6 |
Molecular Weight |
542.5 g/mol |
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]-1-[2-[3-(trifluoromethyl)phenyl]naphthalen-1-yl]naphthalene |
InChI |
InChI=1S/C34H20F6/c35-33(36,37)25-11-5-9-23(19-25)29-17-15-21-7-1-3-13-27(21)31(29)32-28-14-4-2-8-22(28)16-18-30(32)24-10-6-12-26(20-24)34(38,39)40/h1-20H |
InChI Key |
FEDRIHHLAUMZHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)C5=CC(=CC=C5)C(F)(F)F)C6=CC(=CC=C6)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


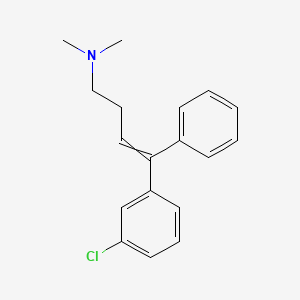
![[(4-Iodophenyl)methanetriyl]tris(trimethylsilane)](/img/structure/B12521974.png)
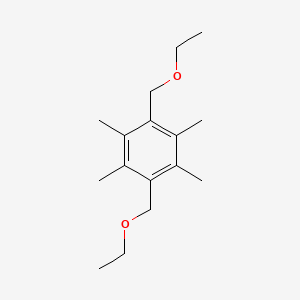

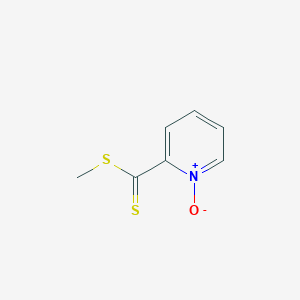
![1-[(5S)-5-Benzamido-4-oxo-6-phenylhexanoyl]-D-proline](/img/structure/B12521998.png)
![Methyl 4-{[(2-methylnaphthalen-1-yl)oxy]methyl}benzoate](/img/structure/B12522000.png)
![1H-Indole, 3-[[5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]methyl]-](/img/structure/B12522005.png)
![9,9-Dimethyl-2-[6-(octyloxy)naphthalen-2-yl]-9H-fluorene](/img/structure/B12522008.png)

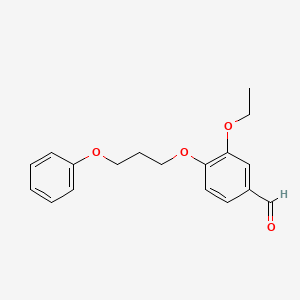
![7-Bromodibenzo[de,h]isochromene-1,3-dione](/img/structure/B12522038.png)
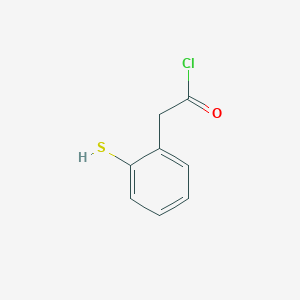
![7-Methyl-7H-indolo[2,3-c]quinoline](/img/structure/B12522044.png)
